Benzylpenillic acid

Description

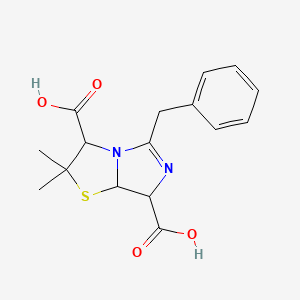

Structure

2D Structure

Properties

CAS No. |

13093-87-3 |

|---|---|

Molecular Formula |

C16H18N2O4S |

Molecular Weight |

334.4 g/mol |

IUPAC Name |

(3S,7R,7aR)-5-benzyl-2,2-dimethyl-7,7a-dihydro-3H-imidazo[5,1-b][1,3]thiazole-3,7-dicarboxylic acid |

InChI |

InChI=1S/C16H18N2O4S/c1-16(2)12(15(21)22)18-10(8-9-6-4-3-5-7-9)17-11(14(19)20)13(18)23-16/h3-7,11-13H,8H2,1-2H3,(H,19,20)(H,21,22)/t11-,12-,13+/m0/s1 |

InChI Key |

PSPRNQOVLYLHSA-RWMBFGLXSA-N |

Canonical SMILES |

CC1(C(N2C(S1)C(N=C2CC3=CC=CC=C3)C(=O)O)C(=O)O)C |

Other CAS No. |

13093-87-3 |

Origin of Product |

United States |

Mechanistic Investigations of Benzylpenillic Acid Formation

Acid-Catalyzed Rearrangement of Benzylpenicillin to Benzylpenillic Acid

Identification and Role of Intermediate Species (e.g., Benzylpenicilloic Acid, Benzylpenicillenic Acid)

The degradation of benzylpenicillin in acidic solution is intricate and involves the formation of several key intermediates. core.ac.uk Among these, benzylpenicilloic acid and benzylpenicillenic acid play crucial roles in the pathway leading to this compound. core.ac.ukpurdue.edunih.govresearchgate.net

Benzylpenicilloic Acid: Mechanistic studies suggest that a direct conversion of benzylpenicillin to this compound is unlikely. rsc.orgrsc.orglookchem.com Instead, benzylpenicilloic acid is considered a likely intermediate. rsc.orgrsc.orglookchem.com This is supported by experimental evidence showing that the degradation of benzylpenicilloic acid at a pH of 2.5 results in the rapid formation of this compound. rsc.orgresearchgate.net In acidic solutions, benzylpenicilloic acid can also undergo decarboxylation to yield benzylpenilloic acid. core.ac.uk

Benzylpenicillenic Acid: This compound is another significant intermediate in the acid-catalyzed degradation of benzylpenicillin, identifiable by its strong UV absorption at 322 nm. core.ac.uk It is formed through the rearrangement of the benzylpenicillin anion after proton attack or through an uncatalyzed reaction of undissociated benzylpenicillin. core.ac.uk Benzylpenicillenic acid is highly unstable in acidic conditions and can subsequently rearrange to form this compound. core.ac.ukcore.ac.uk It is also a precursor to other degradation products, including benzylpenamaldic acid and various stereoisomers of benzylpenicilloic acid. core.ac.ukcore.ac.uk The isomerization of benzylpenicillin to benzylpenicillenic acid is a key step, and it has been suggested that penicillamine (B1679230) found in penicillin G solutions originates from the degradation of benzylpenicillenic acid. ebi.ac.uk

Postulated Reaction Pathways and Transition States

The mechanism for the acid-catalyzed rearrangement of benzylpenicillin to this compound has been the subject of considerable investigation, with several pathways proposed.

A key proposal involves the initial protonation of the β-lactam nitrogen. core.ac.ukresearchgate.net This N-protonation is considered an intrinsic property of the β-lactam ring and leads to the formation of an intermediate acylium ion, which is then trapped by water. core.ac.uk While this pathway would be expected to form benzylpenicilloic acid, the major product observed is this compound. core.ac.uk

Another significant pathway proceeds through the formation of benzylpenicillenic acid. core.ac.uk An early suggestion, which has heavily influenced subsequent mechanistic discussions, posits that an oxazolone-thiazolidine tautomer (often referred to as compound (7) in literature) is an obligatory intermediate in the transformation of benzylpenicillin to this compound. rsc.org Evidence supporting this includes the observation that introducing electron-withdrawing substituents in the side chain makes benzylpenicillins more stable in acid. rsc.org Furthermore, allowing (i)-benzylpenicillenic acid to stand in ethanol (B145695) has been shown to yield this compound. rsc.org

A simplified scheme for the degradation of benzylpenicillin in acidic solution can be described as three parallel reactions leading to benzylpenicillenic acid, this compound, and benzylpenicilloic acid, with the pathway through this compound being dominant. rsc.orgrsc.org However, the direct conversion to this compound is considered mechanistically improbable, reinforcing the role of benzylpenicilloic acid as a necessary intermediate that rapidly converts to this compound. rsc.orgrsc.orglookchem.com

Kinetic and Mechanistic Studies of Acidic Formation Rates

The acid-catalyzed hydrolysis of undissociated benzylpenicillin to form benzylpenicilloic acid (which then decarboxylates). core.ac.uk

The rearrangement of the benzylpenicillin anion following proton attack to form benzylpenicillenic acid, which then rearranges to this compound. core.ac.uk

A kinetically equivalent uncatalyzed reaction of undissociated benzylpenicillin, also leading to benzylpenicillenic acid. core.ac.uk

A study using deuterium (B1214612) oxide as the solvent provided further kinetic evidence. The solvent isotope effect (kH2O/kD2O) of 1.53 at a pH (pD) below 6 supports a mechanism of water-catalyzed rearrangement of undissociated benzylpenicillin to benzylpenicillenic acid. nih.gov

Optimization techniques have been applied to fit experimental data (e.g., from NMR) to proposed degradation schemes. rsc.orgrsc.org One such analysis indicated that the degradation could be simplified to three parallel pathways, with the formation of this compound being the dominant route. rsc.orgrsc.orglookchem.com The proportion of benzylpenicillin degrading through benzylpenicillenic acid, this compound, and benzylpenicilloic acid was estimated to be 50:37:13 in one study. rsc.org However, fitting the data required a substantial change in these proportions, making the this compound pathway the major one. rsc.orgrsc.orglookchem.com

The table below summarizes kinetic data for the degradation of benzylpenicillin under different pH conditions during hydrothermal treatment, which follows a pseudo-first-order model. nih.govresearchgate.net

| pH | Temperature (°C) | Rate Constant (k) (min⁻¹) |

| 4 | 100 | 0.1603 |

| 7 | 100 | 0.0039 |

| 10 | 100 | 0.0485 |

This interactive table allows for sorting and filtering of the data.

Base-Catalyzed Degradation Processes and Potential for this compound Formation

Under alkaline conditions, the primary degradation product of benzylpenicillin is benzylpenicilloic acid. core.ac.ukuobasrah.edu.iqpurdue.edu The rate of this hydrolysis is first-order with respect to both the penicillin concentration and the hydroxide (B78521) ion concentration. core.ac.uk The mechanism involves a nucleophilic attack by the hydroxide ion on the β-lactam ring. nih.gov The initial product is the (3S,5R,6R)-benzylpenicilloic acid, which can then slowly isomerize to its (5S,6R)-epimer. purdue.edu

The formation of this compound is not a significant pathway in basic solutions. The degradation of benzylpenicillin under alkaline conditions primarily yields benzylpenicilloic acids. core.ac.uk

Enzymatic Transformations Leading to this compound (e.g., from β-lactamases or other enzymes)

Enzymes, particularly β-lactamases, are well-known for their ability to inactivate penicillin antibiotics by hydrolyzing the β-lactam ring. uobasrah.edu.iqnih.gov This enzymatic hydrolysis typically results in the formation of the corresponding penicilloic acid, which is microbiologically inactive. uobasrah.edu.iqnih.gov

However, studies on mutant enzymes have revealed alternative degradation pathways. For example, a point mutation (N170L) in a class A β-lactamase from Bacillus licheniformis was shown to alter the product specificity when reacting with benzylpenicillin. pnas.org Instead of solely producing benzylpenicilloic acid, the mutant enzyme catalyzed the formation of novel products. pnas.org The proposed mechanism involves the formation of a thiazolidine-oxazolinone intermediate following an intramolecular rearrangement of the acyl-enzyme complex. pnas.org This unstable intermediate then decomposes through two competing pathways: one leading to (5R,6R)-benzylpenicilloic acid and another resulting in fragmentation products. pnas.org While direct enzymatic formation of this compound is not the primary reported outcome, these findings demonstrate that enzymatic catalysis can lead to intermediates that are also involved in the chemical rearrangement to this compound.

Non-Enzymatic Degradation Mechanisms under Varied Environmental Conditions (e.g., thermal, metal-ion induced)

Besides acid- and base-catalyzed hydrolysis, benzylpenicillin can degrade under other conditions, such as elevated temperatures and in the presence of metal ions.

Thermal Degradation: Hydrothermal treatment has been studied as a method to degrade penicillin. The degradation follows pseudo-first-order kinetics, and the rate is dependent on both temperature and pH. nih.govresearchgate.net Acidic conditions significantly promote the thermal degradation of penicillin compared to neutral or alkaline conditions. nih.govresearchgate.net

Metal-Ion Induced Degradation: Certain metal ions can catalyze the degradation of benzylpenicillin. nih.govresearchgate.net The catalytic efficiency of different metal ions varies. One study found the order of catalytic effect to be Cu(II) > Zn(II) > Ni(II) > Co(II). researchgate.net These metal ions are thought to stabilize the tetrahedral intermediate that forms upon nucleophilic attack on the β-lactam ring. researchgate.net

Copper (Cu(II)) ions have been shown to play a dual role, acting not only as a hydrolysis catalyst to form benzylpenicilloic acid but also as an oxidant that further degrades the initial product. researchgate.net The presence of oxygen is crucial for re-oxidizing Cu(I) back to Cu(II), sustaining the rapid degradation. researchgate.net

Zinc (Zn(II)) ions also have a significant catalytic effect on penicillin degradation, especially during hydrothermal treatment. nih.govresearchgate.net The addition of a small concentration of Zn(II) can lead to a 100% degradation rate at neutral pH after 60 minutes of hydrothermal treatment. nih.govresearchgate.net Furthermore, the synergistic effect of Zn(II) ions adsorbed on mineral surfaces like goethite can dramatically accelerate the hydrolysis of the β-lactam ring. acs.org

The table below shows the catalytic effect of different metal ions on the degradation of penicillin during hydrothermal treatment.

| Metal Ion | Concentration (mg·L⁻¹) | Degradation after 180 min (%) |

| Mn²⁺ | 5.0 | ~80 |

| Fe²⁺ | 5.0 | ~50 |

| Cu²⁺ | 5.0 | ~90 |

| Zn²⁺ | 5.0 | 100 (after 60 min) |

This interactive table allows for sorting and filtering of the data.

Degradation and Reactivity Profiles of Benzylpenillic Acid

Chemical Transformations of Benzylpenillic Acid

This compound undergoes further degradation to various products, with the specific pathways influenced by the reaction conditions.

The degradation of this compound can proceed through several routes. One notable pathway involves its conversion to D-benzylpenillamine. semanticscholar.org This transformation can be facilitated by agents like mercuric chloride in an aqueous solution, which leads to the cleavage of the molecule and subsequent decarboxylation. semanticscholar.orgpageplace.de The reaction with mercuric chloride results in the formation of a mercuric mercaptide of D-benzylpenillamine. semanticscholar.org

Another significant degradation product is benzylpenilloaldehyde. The formation of benzylpenilloaldehyde from benzylpenicillin degradation is a multi-step process where this compound is an intermediate. semanticscholar.org Under acidic conditions, benzylpenicillin can rearrange to form this compound. semanticscholar.org Further degradation can lead to benzylpenilloaldehyde. It's important to note that benzylpenaldic acid is an unstable intermediate in this process and readily decarboxylates to yield benzylpenilloaldehyde. semanticscholar.org

The table below summarizes key degradation products of this compound and the conditions under which they are formed.

| Precursor | Degradation Product | Reagent/Condition |

| This compound | D-Benzylpenillamine | Aqueous mercuric chloride semanticscholar.org |

| This compound | Benzylpenilloaldehyde | Acidic conditions semanticscholar.org |

| Benzylpenicillin | This compound | Acidic pH semanticscholar.org |

Stereochemical Considerations in this compound Reactions

The stereochemistry of benzylpenicillin and its degradation products, including this compound, is a critical aspect of their chemical behavior. Benzylpenicillin itself possesses a specific stereoconfiguration that influences the stereochemistry of its degradation products. The degradation of benzylpenicillin in acidic solution leads to the formation of (3S,5R,6R)-benzylpenicilloic acid as a major product, which provides evidence for the (3S,5R,6R) stereochemistry of this compound. core.ac.uk

Benzylpenicilloic acid exists in a complex equilibrium with its C-5 and C-6 stereoisomers and with this compound in acidic solutions. core.ac.uk The dominant degradation pathways for benzylpenicilloic acid include epimerization at the C-5 position and stereoselective decarboxylation to form benzylpenilloic acid. core.ac.uk The interconversion between these stereoisomers highlights the dynamic nature of penicillin degradation.

Interconversion Dynamics with Other Penicillin Degradation Intermediates

The degradation of benzylpenicillin is not a linear process but rather a complex web of interconnected pathways involving various intermediates. This compound is a key player in these dynamics. While some degradation schemes have proposed parallel pathways for the formation of this compound and benzylpenicilloic acid, there is evidence to suggest a more intricate relationship. rsc.org

Mechanistic studies indicate that the direct conversion of penicillin G to this compound may not be feasible. rsc.orgrsc.org Instead, benzylpenicilloic acid is considered a likely intermediate in the formation of this compound. rsc.orgrsc.org Experiments monitoring the degradation of benzylpenicilloic acid at acidic pH have shown the rapid formation of this compound, supporting this interconversion. rsc.orgrsc.org

Furthermore, benzylpenicillenic acid, another unstable degradation product, can hydrolyze to form this compound, among other products. core.ac.uk This demonstrates the central role of this compound as a hub in the network of penicillin degradation reactions. The reaction of hydrated electrons with penicillins can also lead to molecular rearrangements that yield this compound. rsc.org

Synthetic Methodologies for Benzylpenillic Acid and Its Structural Analogs

Established Synthetic Routes for Benzylpenillic Acid

The formation of this compound is a well-documented outcome of benzylpenicillin degradation, particularly under acidic conditions. It is considered a major product in these environments. lookchem.comcore.ac.uk The primary established route involves the acid-catalyzed rearrangement of benzylpenicillin. When subjected to acidic conditions (pH 2-3), benzylpenicillin undergoes a complex intramolecular transformation to yield this compound. core.ac.ukcore.ac.uk

Another pathway involves the degradation of benzylpenicilloic acid, which itself is a hydrolysis product of penicillin. Benzylpenicilloic acid can exist in equilibrium with its stereoisomers and can subsequently convert to this compound. core.ac.uk Mechanistic considerations suggest that the direct conversion of benzylpenicillin to this compound is unlikely and that an intermediate, such as benzylpenicilloic acid, is probable. lookchem.com

The methyl ester of benzylpenicillin has also been used as a starting material. Treatment with one equivalent of hydrochloric acid in absolute methanol (B129727) leads to the rearrangement to this compound, which can then be isolated as its dimethyl ester after esterification with diazomethane. annualreviews.org

| Starting Material | Reagent/Condition | Product |

| Benzylpenicillin | Acidic solution (pH 2-3) | This compound |

| Benzylpenicillin methyl ester | Hydrochloric acid in methanol | This compound methyl ester |

| Benzylpenicilloic acid | Acidic solution | This compound |

Development of Novel Synthetic Approaches and Derivatization Strategies

While the fundamental rearrangement pathways are well-established, modern synthetic and analytical chemistry demands novel approaches for creating derivatives and for enhancing detection and quantification. nih.gov

Derivatization for Analysis: Chemical derivatization is a key strategy employed to improve the analytical performance of methods like High-Performance Liquid Chromatography (HPLC). nih.gov For a compound like this compound, which contains a carboxylic acid group, esterification is a common derivatization technique. Reagents such as benzyl (B1604629) bromide can react with the carboxylic acid to form an ester, potentially enhancing its detection. nih.gov This approach is widely used for various carboxylic acids to improve their chromatographic behavior and sensitivity in analytical assays.

Synthesis of Novel Analogs: The core structure of penicillin and its rearrangement products serves as a scaffold for creating novel semi-synthetic derivatives. nih.gov The field of synthetic biology also presents new avenues, where metabolic pathways can be engineered to produce novel polyketides and other complex molecules, a concept that could potentially be applied to generate new penicillin-like structures. nih.gov The synthesis of novel penicillin G analogs by replacing the phenyl ring with lipophilic carborane clusters showcases the ongoing effort to modify the basic structure to create compounds with new properties. researchgate.net These strategies, focused on creating libraries of related compounds through combinatorial chemistry and solid-phase synthesis, represent the frontier of developing new molecules based on the classic penicillin framework. mdpi.commdpi.com

Table 2: Examples of Derivatization and Novel Synthesis Concepts

| Approach | Purpose | Example Reagent/Method | Potential Application |

|---|---|---|---|

| Chemical Derivatization | Enhance analytical detection (HPLC, MS) | Benzoyl Chloride, Benzyl Bromide nih.govnih.gov | Improved quantification of this compound in complex matrices. |

| Semi-Synthesis | Create novel bioactive compounds | Condensation of 6-aminopenicillanic acid (6-APA) with other molecules. nih.govresearchgate.net | Generation of new antibiotics or enzyme inhibitors. |

Advanced Spectroscopic and Structural Characterization of Benzylpenillic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules like benzylpenillic acid in solution. elsevier.commdpi.com Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to its unique structural features. The aromatic protons of the benzyl (B1604629) group typically appear in the downfield region, generally between 7.0 and 9.0 ppm. oregonstate.edu Protons adjacent to the electron-withdrawing carbonyl groups and heteroatoms will also be shifted downfield. The chemical shifts are influenced by the solvent used and the concentration of the sample. ucl.ac.uk

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. oregonstate.edu Carbonyl carbons of the carboxylic acid groups are typically observed in the range of 165-185 ppm. oregonstate.edulibretexts.org The carbons of the aromatic ring appear between 125-170 ppm. oregonstate.edu The specific chemical shifts are sensitive to the electronic environment, providing a fingerprint of the carbon skeleton.

Typical NMR Data for Related Structures: While specific high-resolution data for this compound is not readily available in the public domain, data from related structures and common functional groups can provide expected ranges for its chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Functional Groups

| Functional Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Ring | C-H | 7.0 - 9.0 oregonstate.edu | 125 - 170 oregonstate.edu |

| Carboxylic Acid | O-H | 9.5 and above (broad) oregonstate.edu | - |

| Carboxylic Acid | C=O | - | 165 - 190 oregonstate.edu |

| Benzyl CH₂ | C-H | 1.8 - 2.5 oregonstate.edu | 40 - 55 oregonstate.edu |

| Aliphatic CH | C-H | 0.8 - 1.9 oregonstate.edu | 10 - 50 oregonstate.edu |

| Gem-dimethyl | C-(CH₃)₂ | ~1.2 | ~20 - 30 libretexts.org |

Note: These are general ranges and actual values for this compound may vary.

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an essential analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, with a molecular formula of C₁₆H₁₈N₂O₄S, the expected monoisotopic mass is approximately 334.1 Da. nih.gov

Electron impact (EI) is a common ionization method that can cause extensive fragmentation, providing valuable structural information. uni-saarland.de Softer ionization techniques, like chemical ionization (CI), may be used to observe the molecular ion peak more clearly if it is absent in the EI spectrum. uni-saarland.de

Fragmentation Pattern: The fragmentation of this compound is expected to follow characteristic pathways for molecules containing carboxylic acid, amide, and benzyl groups. wpmucdn.comlibretexts.org Common fragmentation patterns include:

α-cleavage: Breakage of the bond adjacent to a functional group. wpmucdn.com

Loss of small neutral molecules: Such as H₂O, CO, or CO₂. savemyexams.com

McLafferty rearrangement: A specific rearrangement common in carbonyl compounds. wpmucdn.com

A significant peak in the mass spectrum of benzyl-containing compounds is often observed at m/z 91, corresponding to the stable tropylium (B1234903) cation (C₇H₇⁺) formed from the benzyl group. The mass spectrum for the dimethyl ester of this compound shows a top peak at m/z 91. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | ~334 | Molecular Ion |

| [M - H₂O]⁺ | ~316 | Loss of a water molecule |

| [M - COOH]⁺ | ~289 | Loss of a carboxylic acid group libretexts.org |

| [C₇H₇]⁺ | 91 | Tropylium ion from the benzyl group nih.gov |

Note: The relative intensities of these peaks can provide further structural clues.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Identification

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of molecular bonds. chemguide.co.uk

Key expected absorptions for this compound include:

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹. chemguide.co.ukmsu.edu

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹. uobabylon.edu.iqorgchemboulder.com

N-H Stretch: If present in a tautomeric form, would appear in the 3100-3500 cm⁻¹ region. chemguide.co.uk

C-H Stretch (Aromatic): Peaks typically appear just above 3000 cm⁻¹. uobabylon.edu.iq

C-H Stretch (Aliphatic): Peaks typically appear just below 3000 cm⁻¹. uobabylon.edu.iq

C=C Stretch (Aromatic): Medium intensity peaks around 1450-1600 cm⁻¹. orgchemboulder.com

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 chemguide.co.ukmsu.edu | Broad, Strong |

| Carboxylic Acid | C=O stretch | 1700-1725 uobabylon.edu.iqorgchemboulder.com | Strong |

| Aromatic Ring | C-H stretch | >3000 uobabylon.edu.iq | Medium |

| Aromatic Ring | C=C stretch | 1450-1600 orgchemboulder.com | Medium |

| Alkane | C-H stretch | <3000 uobabylon.edu.iq | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems and chromophores within a molecule. msu.edu The absorption of UV or visible light promotes electrons to higher energy orbitals. msu.edu

This compound contains a benzyl group, which is a chromophore. Benzene itself has a strong absorption below 200 nm and a weaker, characteristic absorption around 254 nm. msu.edu The presence of substituents on the aromatic ring and conjugation with other parts of the molecule will influence the exact wavelength of maximum absorbance (λmax). For example, benzylamine (B48309) has absorption maxima at 206 nm and 256 nm. sielc.com Phenolic acids with a benzoic acid structure typically show a λmax in the range of 200 to 290 nm. researchgate.net Some degradation products of penicillin, like penicillenic acid, show a characteristic absorption maximum around 322 nm. researchgate.net

Crystallographic Studies for Solid-State Structure Determination

A crystallographic study would definitively establish the stereochemistry at the chiral centers and the conformation of the fused ring system. The data obtained would include the space group, unit cell dimensions, and atomic coordinates for each atom in the asymmetric unit. rcsb.org For example, a study on benzoic acid shows it has a Z' of 1, meaning there is one molecule in the asymmetric unit. nsf.gov

Analytical Techniques for the Detection and Quantification of Benzylpenillic Acid in Complex Matrices

Chromatographic Separation Methods

Chromatographic techniques are fundamental in the analysis of benzylpenillic acid, offering high-resolution separation from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of this compound. nih.govmeasurlabs.com Its versatility is enhanced by a range of detection methods, each with specific advantages.

UV/Visible (UV/Vis) Detection : This is the most common detection method used with HPLC. chromatographyonline.com For this compound, detection is typically performed in the UV range of 200–400 nm. chromatographyonline.com A specific method for benzylpenicillin and its related substances, including this compound, utilized UV detection at 220 nm. researchgate.net Another application for the simultaneous determination of multiple beta-lactam antibiotics in human plasma used UV detection at 210, 260, and 304 nm. nih.gov The choice of wavelength is critical and is determined by the absorbance characteristics of the analyte. chromatographyonline.com

Diode Array Detection (DAD) : Also known as a photodiode array (PDA) detector, DAD offers a significant advantage over single-wavelength UV detectors by simultaneously collecting data across a wide spectrum of wavelengths. ctlatesting.comscioninstruments.com This capability is invaluable for method development, peak purity assessment, and analyte identification. scioninstruments.com A stability-indicating HPLC assay for a benzylpenicillin prodrug and its degradation products, including benzylpenicillin (which can degrade to this compound), employed DAD to confirm the purity of the analyte peaks. nih.gov In this study, the peak purity indexes obtained by DAD were greater than 0.999, confirming the absence of co-eluting substances. nih.gov HPLC with DAD is a robust technique for the quality control of pharmaceuticals and the analysis of complex mixtures. measurlabs.commdpi.com

Fluorescence Detection : This method offers higher sensitivity and selectivity for compounds that are naturally fluorescent or can be derivatized to become fluorescent. While this compound itself is not strongly fluorescent, derivatization techniques can be employed. A sensitive enzymatic assay for benzylpenicillin involves its conversion to 6-aminopenicillanic acid, which then reacts with fluorescamine (B152294) to produce a fluorescent product. nih.gov This principle can be adapted for the indirect measurement of its degradation products. Furthermore, novel fluorescently labeled beta-lactams have been synthesized to develop competitive fluorescence assays. nih.gov

Electrochemical Detection (ECD) : ECD is a highly sensitive and selective technique suitable for electroactive compounds. mdpi.com While less common for routine analysis of this compound, it can offer advantages in specific research applications where very low detection limits are required. mdpi.com The development of electrochemical sensors, including those based on molecularly imprinted polymers, presents a promising avenue for the rapid and sensitive detection of penicillins and their metabolites. mdpi.comresearchgate.net

A summary of HPLC methods for related compounds is presented below:

| Analyte(s) | HPLC System | Column | Mobile Phase | Detection | Application |

| Benzylpenicillin and related substances | Gradient HPLC | End-capped octadecylsilane (B103800) bonded silica (B1680970) gel | Mobile Phase A: 0.05mol/L potassium dihydrogen solution (pH 3.1); Mobile Phase B: methanol (B129727) | UV at 220 nm | Determination of related substances in benzathine benzylpenicillin. researchgate.net |

| Penethamate (B1198818) (prodrug) and Benzylpenicillin | HPLC | C18 column | Methanol-acetonitrile-acetate buffer | Diode Array Detection (DAD) | Stability studies of penethamate in aqueous solutions. nih.gov |

| 12 beta-lactam antibiotics including Benzylpenicillin | HPLC | Waters X-bridge C18 | Acetonitrile-phosphate buffer (one of three compositions) | UV at 210, 260, and 304 nm | Routine analysis in human plasma. nih.gov |

| Tolfenamic acid and Benzyl (B1604629) alcohol | Isocratic RP-HPLC | Hypersil BDS C18 (4.6 mm x 150 mm, 5 µm) | Acetonitrile (B52724) and 50mM triethylamine (B128534) (70:30, v/v) | UV at 220 nm | Simultaneous assay in a veterinary pharmaceutical formulation. austinpublishinggroup.com |

For complex matrices and trace-level analysis, Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard. mdpi.com This technique combines the superior separation power of UHPLC with the high selectivity and sensitivity of tandem mass spectrometry.

A method for the simultaneous determination of amoxicillin, penicillin G, and their major metabolites, including this compound (BPA-3), in bovine milk has been developed using UHPLC-MS/MS. capes.gov.br This method demonstrated high sensitivity and specificity, allowing for the reliable quantification of these compounds in a challenging matrix. Another study developed and validated a UHPLC-MS/MS method for the extraction, identification, and quantitation of penicillin G and its metabolites, penilloic acid and penillic acid, in various citrus fruits. ufl.edudntb.gov.ua This method utilized two product ion transitions per analyte for identification, ensuring a high degree of selectivity. ufl.edu

The key advantages of UHPLC-MS/MS include:

High Sensitivity : Capable of detecting analytes at very low concentrations (ng/g levels). ufl.edu

High Selectivity : Minimizes interference from matrix components, leading to more accurate quantification. ufl.edu

Rapid Analysis : UHPLC allows for faster separation times compared to conventional HPLC. rsc.orgnih.gov

Research findings using UHPLC-MS/MS for this compound and related compounds are summarized in the table below:

| Analyte(s) | Sample Matrix | Sample Preparation | Chromatographic System | Mass Spectrometer | Key Findings |

| Penicillin G, Penilloic acid, This compound | Citrus Fruits | Liquid/liquid and solid-phase extraction | UHPLC | Tandem Mass Spectrometer | LOD of 0.1 ng/g; corrected recoveries of 90-100% for penicillin G. ufl.edu |

| Amoxicillin, Penicillin G, and their metabolites (including This compound ) | Bovine Milk | Deproteinisation with ethanol (B145695) | Waters Acquity UPLC® HSS T3 column | Tandem Mass Spectrometer | Rapid, sensitive, and specific method for simultaneous determination. researchgate.net |

| Phenoxymethylpenicillin, Benzylpenicillin, Probenecid | Human Serum | Protein precipitation with acetonitrile | TQ LC/MS | Triple Quadrupole | Rapid (2 min separation), accurate, and clinically applicable method with a LLOQ of 0.01 mg/L. rsc.orgnih.gov |

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities

Electrophoretic Separation Methods (e.g., Capillary Electrophoresis)

Capillary Electrophoresis (CE) offers an alternative to HPLC for the separation of charged molecules like this compound. analis.comoiv.int CE separates ions based on their electrophoretic mobility in an electric field. oiv.int

A study investigating the application of CE for the separation of benzylpenicillin and related compounds demonstrated that micellar electrokinetic chromatography (MEKC), a mode of CE, provided optimal conditions for their assay. nih.govresearchgate.net The method was found to be selective, precise, and accurate, with recovery values above 98% for benzylpenicillin. nih.gov The study also analyzed for potential degradation products like benzylpenicilloic acid and this compound. researchgate.net CE with indirect UV detection has been used for determining organic acids in complex microbial culture broths, successfully separating them without significant peak distortion from matrix effects. kirj.ee

Development and Validation of Quantitative Analytical Assays

The development and validation of analytical methods are critical to ensure their reliability and fitness for purpose. ich.org This process follows stringent guidelines, such as those from the International Council for Harmonisation (ICH). europa.eugmp-compliance.orgqbdgroup.comfda.gov

Validation of an analytical procedure demonstrates that it is suitable for its intended use and involves evaluating several performance characteristics: ich.org

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. mdpi.com

Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. austinpublishinggroup.com

Range : The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. qbdgroup.com

Accuracy : The closeness of the test results obtained by the method to the true value. mdpi.com

Precision : The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). mdpi.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. austinpublishinggroup.com

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. austinpublishinggroup.com

Robustness : A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ich.org

A study on the determination of penicillins in bovine muscle validated their HPLC method according to European Union Decision 2002/657/EC, assessing selectivity, stability, decision limit, detection capability, accuracy, and precision. indiaenvironmentportal.org.in Another validated UHPLC-MS/MS method for macrocyclic lactones in bovine plasma evaluated linearity, precision, accuracy, LOQ, LOD, carry-over, specificity, and stability. mdpi.com

Sample Preparation and Matrix Effects in this compound Analysis

The analysis of this compound in complex matrices such as biological fluids, food products, and environmental samples is often complicated by the presence of interfering substances. rsc.org These substances, collectively known as the matrix, can significantly impact the accuracy and precision of the analysis. nih.gov

Sample Preparation : The primary goal of sample preparation is to isolate the analyte of interest from the matrix and to concentrate it to a level suitable for detection. Common techniques include:

Protein Precipitation : Often used for biological samples like plasma or serum, where a solvent like acetonitrile is added to precipitate proteins. nih.govnih.gov

Liquid-Liquid Extraction (LLE) : This technique separates compounds based on their relative solubilities in two different immiscible liquids. researchgate.net

Solid-Phase Extraction (SPE) : A highly effective technique for cleanup and concentration. researchgate.net A method for analyzing penicillin G and its metabolites in citrus fruits employed a sequential LLE and SPE cleanup. ufl.edu Similarly, an HPLC method for penicillins in bovine muscle used SPE cartridges for sample purification. indiaenvironmentportal.org.in

Matrix Effects : In LC-MS/MS analysis, matrix effects refer to the suppression or enhancement of the analyte's ionization due to co-eluting matrix components. rsc.orgnih.govresearchgate.netmdpi.com This can lead to inaccurate quantification. nih.gov

A study on the analysis of penicillin G and its metabolites in citrus fruits found ion suppression of 18-32% for penicillin G, 39-42% for penilloic acid, and 19-32% for penillic acid, depending on the specific citrus matrix. ufl.edu The assessment of matrix effects is a critical part of method validation for LC-MS/MS. rsc.orgresearchgate.net Strategies to mitigate matrix effects include optimizing sample preparation to remove interfering components, improving chromatographic separation, and using isotopically labeled internal standards. ufl.edursc.org

Broader Implications of Benzylpenillic Acid in Penicillin Research and Applied Chemistry

Role in Elucidating Penicillin Chemical Stability and Degradation Kinetics

The study of benzylpenillic acid is intrinsically linked to understanding the chemical stability and degradation kinetics of benzylpenicillin. Penicillin G is known for its lability, particularly in aqueous solutions, where it can degrade into a complex mixture of products. This compound is a principal product of this degradation, especially under acidic conditions. core.ac.uk

Research has shown that the degradation of benzylpenicillin in acidic solution is a complex process. core.ac.uk Kinetic studies have been instrumental in mapping the reaction pathways. Optimization techniques applied to nuclear magnetic resonance (n.m.r.) data have been used to model the degradation scheme of penicillin G. These models indicate that the pathway involving this compound is a dominant route of decomposition in acidic environments. researchgate.net However, mechanistic considerations suggest that the direct conversion of penicillin G to this compound is unlikely and that an intermediate, benzylpenicilloic acid, is formed first. researchgate.net The rapid formation of this compound from benzylpenicilloic acid at a low pH has been confirmed using analytical techniques like ion-pair reversed-phase high-pressure liquid chromatography (HPLC). researchgate.net

Table 1: Factors Influencing Benzylpenicillin Degradation and the Role of this compound

| Condition/Factor | Effect on Benzylpenicillin | Primary Degradation Product(s) | Relevance of this compound |

|---|---|---|---|

| Acidic pH (e.g., pH < 5) | Rapid degradation. | This compound, Benzylpenicilloic acid, Benzylpenicillenic acid. core.ac.uk | A major, often dominant, degradation product. core.ac.ukresearchgate.net |

| Neutral to Alkaline pH (e.g., pH 7-10) | Degradation primarily via hydrolysis. | Benzylpenicilloic acid. ontosight.ai | Not the primary product; formed via rearrangement of other intermediates. |

| Increased Temperature | Accelerates degradation across all pH levels. researchgate.net | Dependent on pH, but includes this compound. europa.eu | Formation is accelerated, impacting shelf-life predictions. researchgate.net |

| Presence of Metal Ions (e.g., Cu(II)) | Catalyzes hydrolysis and oxidation. researchgate.net | Benzylpenicilloic acid, Phenylacetamide. researchgate.net | Formed from the catalyzed hydrolysis product, benzylpenicilloic acid. researchgate.net |

Contributions to Understanding Penicillin Decomposition Pathways in Biological and Environmental Systems

The formation of this compound and related compounds is not confined to laboratory conditions; it is also a critical aspect of how penicillin G behaves in biological and environmental systems. In the body, benzylpenicillin is primarily metabolized to benzylpenicilloic acid through the opening of the β-lactam ring. ontosight.aifao.org This penicilloic acid can then undergo further transformations. The degradation pathways of penicillin are significant as some degradation products, are implicated in penicillin-related hypersensitivity reactions. europa.eunih.gov

In environmental contexts, the degradation of penicillin G is a concern due to the potential for antibiotic residues to contaminate soil and water systems, contributing to antibiotic resistance. nih.govacs.org Studies have shown that benzylpenicillin released into the environment degrades into several products. In surface waters, major degradation products include penilloic acid and penicilloic acid. nih.govpku.edu.cn The presence of metal ions, such as Cu(II), in the environment can catalyze the hydrolysis of penicillin G to benzylpenicilloic acid, which is a direct precursor to this compound. researchgate.net Furthermore, processes like hydrothermal treatment and composting of penicillin fermentation residue show that the parent antibiotic is broken down into new compounds lacking the original β-lactam structure, which is crucial for reducing antibiotic activity and resistance genes in the environment. nih.gov The photodegradation of penicillin G in aqueous solutions is also influenced by pH, with acidic conditions favoring the formation of products like penillic acid. mazums.ac.ir

Table 2: Benzylpenicillin Decomposition in Different Systems

| System | Primary Decomposition Pathway/Products | Significance of this compound/Precursors |

|---|---|---|

| Biological (in vivo) | Metabolized primarily to benzylpenicilloic acid via hydrolysis. ontosight.aifao.org | Benzylpenicilloic acid is the direct precursor to this compound under acidic conditions. researchgate.net |

| Environmental (Aquatic) | Degrades into penilloic acid, penicilloic acid, and isopenillic acid. nih.govpku.edu.cn Photodegradation is pH-dependent. mazums.ac.ir | Penicilloic and penilloic acids are structurally related and part of the same complex degradation network. europa.eu |

| Environmental (Waste Treatment) | Hydrothermal treatment and composting break down the β-lactam ring into various smaller compounds. nih.gov | Ensures the destruction of the core antibiotic structure, preventing the formation of allergenic determinants. |

| Biological (Enzymatic) | Bacterial β-lactamases hydrolyze penicillin to benzylpenicilloic acid. fao.org Some human enzymes also show this activity. nih.gov | This is the initial step that, under the right conditions, leads to this compound formation. |

Significance in the Forensic and Quality Control Analysis of Penicillin-Related Substances

The chemical instability of benzylpenicillin makes its analysis a critical task for ensuring the quality, safety, and efficacy of pharmaceutical products. This compound, as a known degradation product, serves as a key analytical marker in quality control (QC) laboratories. jocpr.com The presence and concentration of this compound and other related substances can indicate the degree of degradation a drug product has undergone, providing essential information about its stability and shelf-life. jocpr.com

Various analytical techniques are employed for this purpose, with High-Performance Liquid Chromatography (HPLC) being a cornerstone method. core.ac.ukjocpr.com Specific and stability-indicating HPLC methods have been developed to separate and quantify benzylpenicillin from its degradation products, including this compound, benzylpenicilloic acid, and benzylpenicillenic acid. core.ac.uk More advanced techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offer even greater sensitivity and specificity for detecting these compounds in various matrices, from pharmaceutical formulations to biological fluids and food products. researchgate.netnih.govpku.edu.cn

In a forensic context, the analysis of these degradation products can be invaluable. For instance, determining the profile of degradation products in a suspect pharmaceutical could help establish its age, storage history, or authenticity. The detection of penicilloic acid in blood or urine samples can be used for forensic identification long after the parent penicillin G is no longer detectable, due to the longer half-life of the metabolite. researchgate.net Similarly, in food safety, detecting degradation products like benzylpenicilloic acid is crucial, as some producers might illegally use β-lactamase to degrade penicillin residues to avoid detection of the parent drug. researchgate.net

Table 3: Analytical Techniques for this compound Detection in Quality Control

| Analytical Technique | Application | Information Provided |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Pharmaceutical QC, stability testing. core.ac.ukjocpr.com | Separation and quantification of benzylpenicillin and its degradation products. |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Analysis in complex matrices (e.g., blood, food, environmental water). researchgate.netnih.gov | Highly sensitive and specific detection and quantification of parent drug and metabolites/degradation products. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and kinetic studies of degradation. pnas.org | Identification of product structures and monitoring reaction progress over time. |

| Enzyme-Linked Immunosorbent Assay (ELISA) | Rapid screening for degradation products (e.g., benzylpenicilloic acid) in milk. researchgate.net | Sensitive detection for food safety and quality control screening. |

Q & A

Q. How to mitigate variability in this compound quantification across laboratories?

- Answer : Adopt harmonized protocols for sample preparation (e.g., acid hydrolysis duration) and instrument calibration. Participate in inter-laboratory proficiency testing using shared reference materials to ensure cross-platform consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.